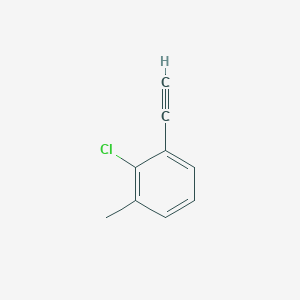

2-Chloro-1-ethynyl-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethynyl-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPCEHCRCHTOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Frameworks and Foundational Principles

Principles of Aromaticity and Substituent Effects in Halogenated Arylalkynes

The electronic nature of the benzene (B151609) ring in 2-Chloro-1-ethynyl-3-methylbenzene is significantly modified by its substituents. The chloro, methyl, and ethynyl (B1212043) groups each exert distinct electronic influences that alter the ring's reactivity towards electrophilic substitution.

Substituents on an aromatic ring influence its reactivity through a combination of inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons. libretexts.org

Chloro Group: The chlorine atom is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the benzene ring, making it less reactive towards electrophilic attack than benzene itself. libretexts.orgminia.edu.egmsu.edu This is known as deactivation. However, the chlorine atom also possesses lone pairs of electrons in p-orbitals that can be delocalized into the pi system of the benzene ring. This electron-donating resonance effect (+R) is weaker than its inductive effect but is crucial for directing incoming electrophiles. libretexts.orgminia.edu.egualberta.ca The resonance donation of electrons increases the electron density primarily at the ortho and para positions relative to the substituent. Consequently, halogens are classified as ortho, para-directing deactivators. minia.edu.egualberta.ca

Methyl Group: Alkyl groups, such as methyl, are considered weakly electron-donating through an inductive effect (+I), sometimes explained by hyperconjugation. libretexts.orgualberta.ca This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive than benzene in electrophilic substitution reactions. minia.edu.egmsu.edu This is known as activation. This increased reactivity is most pronounced at the ortho and para positions, making the methyl group an ortho, para-director. minia.edu.egualberta.ca

In this compound, the activating, ortho, para-directing methyl group and the deactivating, ortho, para-directing chloro group exert competing influences on the aromatic ring's reactivity.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Chloro (-Cl) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| Methyl (-CH₃) | Electron-donating (+I) | N/A | Activating | Ortho, Para |

The ethynyl group (–C≡CH) is a key feature of arylalkynes, or ethynylarenes. The carbon-carbon triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. libretexts.org The cloud of pi electrons in the triple bond is a region of high electron density. libretexts.org When conjugated with a benzene ring, this group generally acts as a weak electron-withdrawing group. libretexts.orgmsu.edu

The presence of the ethynyl group, along with the chloro and methyl substituents, creates a unique electronic distribution within the this compound molecule. The interplay of these groups modifies the electron density at various positions on the aromatic ring, which in turn influences the molecule's chemical properties, spectroscopic characteristics, and reactivity. The study of electronic coupling in systems containing ethynylarene linkers is a significant area of research, particularly for developing materials with specific electronic properties. researchgate.net

Mechanistic Considerations in Carbon-Carbon Bond Formation with Alkyne Scaffolds

The synthesis of arylalkynes like this compound relies on specific carbon-carbon bond-forming reactions.

One of the most powerful and widely used methods is the Sonogashira coupling . This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. chemistry.coach It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. chemistry.coach The generally accepted mechanism involves a catalytic cycle with several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a substituted chlorobenzene (B131634) derivative) to form a palladium(II) intermediate. chemistry.coach

Transmetalation: Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then transfers the alkynyl group to the palladium(II) complex, displacing the halide. chemistry.coach

Reductive Elimination: The two organic groups (aryl and alkynyl) on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. chemistry.coach

Other important reactions involving alkyne scaffolds include:

Alkynide Anion Alkylation: Terminal alkynes can be deprotonated by a strong base (like sodium amide) to form a highly nucleophilic alkynide anion. studyorgo.commasterorganicchemistry.com This anion can then participate in an S_N2 reaction with an alkyl halide to form a new carbon-carbon bond, elongating the carbon chain. studyorgo.com

Migratory Insertion: In many transition-metal-catalyzed reactions, an alkyne can insert into a metal-carbon bond. nih.gov This step is fundamental to processes like C-H bond functionalization and results in the formation of a new, ring-expanded metallacycle. nih.gov

Quantum Chemical Methodologies for Molecular System Analysis

Quantum chemistry provides a theoretical foundation for understanding molecular structure, properties, and reactivity by applying the principles of quantum mechanics. wikipedia.org These computational methods are invaluable for analyzing complex molecules like this compound.

Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without relying on experimental data, using only physical constants. wikipedia.org Key approaches include:

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which is the interaction between individual electrons. wikipedia.orgtaylor.edu

Post-Hartree-Fock Methods: These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation. They offer higher accuracy but are computationally more demanding. wikipedia.orgwikipedia.org

Density Functional Theory (DFT): DFT is one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. taylor.eduuchicago.edu Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. taylor.edu The core challenge in DFT is finding the exact form of the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation. taylor.edu

Hybrid QM/MM Methods: For very large systems, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed. This method treats the chemically active part of the molecule (e.g., the reacting center) with a high-level quantum method, while the less active remainder of the system is described using the more computationally efficient molecular mechanics force fields. cecam.org

These computational tools allow researchers to predict molecular geometries, spectroscopic data (e.g., NMR, IR spectra), reaction energies, and transition state structures, offering deep insights into chemical processes. wikipedia.org

| Method | Abbreviation | Key Feature | Typical Application |

|---|---|---|---|

| Hartree-Fock Theory | HF | Mean-field approximation; neglects electron correlation. | Initial wavefunctions for more advanced methods. |

| Density Functional Theory | DFT | Uses electron density instead of wavefunction; includes electron correlation via functionals. | Structure, energy, and property calculations for a wide range of systems. |

| Coupled Cluster Theory | CC | High-accuracy method that systematically includes electron correlation. | Benchmark calculations for small to medium-sized molecules. |

| Quantum Mechanics/Molecular Mechanics | QM/MM | Combines high-level QM for active sites with MM for the environment. | Simulations of enzymes and other large biological or material systems. |

Advanced Synthetic Methodologies for 2 Chloro 1 Ethynyl 3 Methylbenzene and Analogous Derivatives

Metal-Catalyzed Cross-Coupling Strategies for C(sp)-C(sp2) Bond Formation

The creation of a bond between an sp-hybridized carbon of an alkyne and an sp2-hybridized carbon of an aryl group is a pivotal transformation in organic chemistry. This bond formation is the basis for synthesizing a vast array of compounds, including pharmaceuticals, natural products, and advanced materials. wikipedia.orgrsc.org For the synthesis of 2-Chloro-1-ethynyl-3-methylbenzene and related structures, transition metal catalysis, particularly involving palladium, nickel, and copper, provides the most efficient and versatile tools. These methods are prized for their high yields, functional group tolerance, and the ability to be finely tuned for specific substrates.

Palladium-Catalyzed Sonogashira Cross-Coupling for Ethynylaryl Halides

The Sonogashira cross-coupling reaction is a premier and widely utilized method for forming C(sp)-C(sp2) bonds. wikipedia.orglibretexts.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, facilitated by a palladium catalyst and typically a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is exceptionally useful for synthesizing complex molecules under mild conditions, such as at room temperature and in aqueous media. wikipedia.org

The fundamental mechanism involves two interconnected catalytic cycles. wikipedia.orglibretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the final arylethyne product and regenerate the Pd(0) catalyst. libretexts.org

Optimization of Catalytic Systems and Ligand Effects

The success of the Sonogashira coupling, especially with challenging substrates like aryl chlorides, hinges on the careful optimization of the catalytic system. This includes the choice of palladium source, ligands, base, and solvent.

Catalytic Systems: While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, they often require higher catalyst loadings. libretexts.org Modern advancements have led to the development of highly active and air-stable palladium precatalysts that allow for rapid access to the catalytically active monoligated state. nih.gov The development of copper-free Sonogashira protocols has also gained significant attention, as it circumvents the issue of alkyne homocoupling (Glaser coupling) and simplifies product purification. organic-chemistry.orgresearchgate.net

Ligand Effects: Ligands play a critical role in stabilizing and activating the palladium catalyst. libretexts.org Electron-rich and sterically bulky phosphine (B1218219) ligands, for instance, can accelerate the rate-limiting oxidative addition step, particularly for less reactive aryl halides. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands that can form highly stable and active palladium complexes, proving effective even for difficult couplings. wikipedia.orglibretexts.org The combination of bulky and electron-rich ligands often leads to more efficient Sonogashira couplings. libretexts.org

Below is an interactive table summarizing various catalytic systems used in Sonogashira reactions.

| Palladium Source | Ligand | Co-Catalyst | Base | Solvent | Key Feature |

| [Pd(PPh₃)₂Cl₂] | PPh₃ | CuI | Et₃N | Toluene (B28343) | Classic conditions, widely used. |

| Pd(OAc)₂ | SPhos | None | K₂CO₃ | Dioxane | Copper-free, effective for aryl bromides. |

| [PdCl₂(CH₃CN)₂] | Bulky biarylphosphane | None | Cs₂CO₃ | Acetonitrile | High efficiency for aryl chlorides at lower temperatures. organic-chemistry.org |

| Pd₂(dba)₃ | XPhos | CuI | Et₃N | DMF | High activity for sterically hindered substrates. |

| Pd-NHC Complex | IPr | None | Piperidine | Water | Copper-free, sustainable conditions. wikipedia.orglibretexts.org |

Substrate Scope and Functional Group Tolerance in Aryl Chlorides

A significant advantage of the Sonogashira reaction is its broad substrate scope and high tolerance for various functional groups. rsc.orgchemicalforums.com

Substrate Scope: The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > OTf > Br >> Cl. wikipedia.org Aryl chlorides are the most challenging substrates due to the high strength of the C-Cl bond, which makes the oxidative addition step difficult. libretexts.org However, the development of advanced catalytic systems, particularly those with bulky, electron-rich phosphine ligands or NHC ligands, has made the coupling of aryl chlorides much more efficient and practical. libretexts.orgorganic-chemistry.orgnih.gov The reaction is compatible with a wide range of terminal alkynes, including aryl, alkyl, and silyl-substituted variants. libretexts.org

Functional Group Tolerance: The mild reaction conditions allow for the presence of a wide array of functional groups on both the aryl halide and the alkyne, which is a major benefit for late-stage functionalization in the synthesis of complex molecules. chemicalforums.comyoutube.com Functional groups that are typically well-tolerated include esters, ketones, aldehydes, nitriles, nitro groups, and even free alcohols and amines in some systems. chemicalforums.com

The following table illustrates the scope of the Sonogashira coupling with various functionalized aryl chlorides.

| Aryl Chloride Substrate | Alkyne Substrate | Yield (%) |

| 4-Chlorobenzonitrile | Phenylacetylene (B144264) | >95% |

| 4-Chloroacetophenone | 1-Hexyne | ~90% |

| Methyl 4-chlorobenzoate | Trimethylsilylacetylene | >90% |

| 2-Chloronitrobenzene | 4-Methoxyphenylacetylene | ~85% |

| 1-Chloro-4-methoxybenzene | Phenylacetylene | >95% |

Yields are representative and can vary based on the specific catalytic system and reaction conditions employed.

Nickel-Catalyzed Coupling Reactions for Unsymmetrical Diynes from Haloalkynes

As a more abundant and economical alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling reactions. rsc.org Nickel-catalyzed methods are particularly effective for the synthesis of unsymmetrical 1,3-diynes, which are important structural motifs in natural products and functional materials. rsc.orgacs.org

One efficient strategy involves the cross-coupling of alkynyl bromides with organoalane reagents using a Ni(OAc)₂/(o-furyl)₃P catalyst system. rsc.org This method provides excellent yields for a wide range of substrates under mild conditions. rsc.org Another approach is the oxidative coupling of two different terminal alkynes, where a NiCl₂·6H₂O/CuI system can be used with an excess of one alkyne substrate to promote the desired heterocoupling over homocoupling. acs.org This reaction can be performed at room temperature using environmentally benign oxidants like O₂ or air. acs.org

The table below presents examples of nickel-catalyzed synthesis of unsymmetrical diynes.

| Alkyne 1 (or derivative) | Alkyne 2 (or derivative) | Nickel Catalyst System | Yield (%) |

| 1-Bromo-2-phenylacetylene | (4-Methoxyphenylethynyl)diethylalane | Ni(OAc)₂ / (o-furyl)₃P | 94% rsc.org |

| 1-Bromo-2-(trimethylsilyl)acetylene | (Phenylethynyl)diethylalane | Ni(OAc)₂ / (o-furyl)₃P | 85% rsc.org |

| Phenylacetylene (excess) | 4-Ethynyltoluene | NiCl₂·6H₂O / CuI / TMEDA | 75% acs.org |

| 1-Ethynyl-4-fluorobenzene (excess) | 1-Heptyne | NiCl₂·6H₂O / CuI / TMEDA | 72% acs.org |

Copper-Catalyzed Reactions in Alkyne Functionalization

Copper catalysts have a long-standing history in alkyne chemistry and are not limited to their co-catalyst role in the Sonogashira reaction. Copper can act as the primary catalyst in a variety of transformations for alkyne functionalization. nih.govnih.gov These reactions are valuable for creating diverse molecular architectures from simple alkyne precursors.

Copper-catalyzed reactions involving the formation of copper carbene intermediates offer a pathway to functionalize alkynes. nih.govdntb.gov.ua For example, the cross-coupling of a copper carbene with a terminal alkyne can lead to the synthesis of substituted allenes. nih.gov Furthermore, copper can catalyze the tandem alkyl radical addition and subsequent coupling of alkynes. nih.gov A reaction between a terminal alkyne and an α-bromocarbonyl compound in the presence of a copper catalyst can proceed via a tandem radical addition/Sonogashira-type coupling to produce 1,3-enyne compounds possessing a quaternary carbon. nih.gov Copper also catalyzes the hydroalkylation of terminal alkynes, using alkyl triflates as electrophiles and a silane (B1218182) as a hydride donor, to efficiently synthesize (E)-alkenes with high regio- and diastereoselectivity. acs.org

This table summarizes key copper-catalyzed reactions for alkyne functionalization.

| Reaction Type | Alkyne Substrate | Coupling Partner | Copper Catalyst | Product Type |

| Cross-coupling | Terminal Alkyne | Diazo Compound | CuI | Substituted Allene (B1206475) nih.gov |

| Tandem Radical Addition/Coupling | Aryl-substituted Alkyne | α-Bromocarbonyl Compound | CuBr | 1,3-Enyne nih.gov |

| Hydroalkylation | Terminal Alkyne | Alkyl Triflate | CuCl / Ligand | (E)-Alkene acs.org |

| Allenylation/Cycloisomerization | Functionalized Terminal Alkyne | Diazoester | CuI | Aza- or Oxa-cycles nih.gov |

Nucleophilic Hydrohalogenation of Ethynylpyridines and Extension to Haloethynylbenzenes

A novel and efficient method for the hydrohalogenation of alkynes has been developed using ethynylpyridines, which proceeds via an unconventional nucleophilic addition mechanism. nih.govacs.orgnih.gov This strategy circumvents issues found in traditional electrophilic hydrohalogenation of alkynes, such as low efficiency and undesired secondary reactions. acs.orgnih.gov

The mechanism is initiated by the reaction of the basic nitrogen atom of the ethynylpyridine with a hydrohalic acid (e.g., HCl, HBr, HI). nih.govacs.org This forms a pyridinium (B92312) salt, a crucial step that significantly enhances the electrophilicity of the adjacent ethynyl (B1212043) group. acs.orgnih.gov The resulting halide counter-anion is held in close spatial proximity to the activated triple bond, facilitating a nucleophilic attack to produce the corresponding 2-(2-haloethenyl)pyridine in high yields and typically as a single stereoisomer. nih.govacs.org

This protocol has been successfully applied for hydrochlorination, hydrobromination, and hydroiodination. nih.gov The extension of this specific nucleophilic pathway to haloethynylbenzenes is not direct, as they lack the basic nitrogen atom required to activate the alkyne group in the same manner. The synthesis of haloethynylbenzenes typically relies on other methods, as direct hydrohalogenation of phenylacetylene is often complicated by the higher reactivity of the resulting haloalkene product. nih.gov

The table below details the results of the nucleophilic hydrohalogenation of various ethynylpyridines.

| Ethynylpyridine Substrate | Hydrohalic Acid | Product | Yield (%) |

| 2-Ethynylpyridine | HCl | 2-(2-Chloroethenyl)pyridine | 91% nih.gov |

| 2-Ethynylpyridine | HBr | 2-(2-Bromoethenyl)pyridine | 92% nih.gov |

| 2-Ethynylpyridine | HI | 2-(2-Iodoethenyl)pyridine | 83% nih.gov |

| 4-Ethynylpyridine | HCl | 4-(2-Chloroethenyl)pyridine | 99% nih.gov |

| 3-Ethynyl-2-methoxypyridine | HCl | 3-(2-Chloroethenyl)-2-methoxypyridine | 90% nih.gov |

One-Pot Synthetic Approaches for Enhanced Efficiency

One-pot syntheses for disubstituted alkynes, such as this compound and its analogs, represent a significant advancement in synthetic efficiency, reducing reaction time, cost, and waste by eliminating the need for intermediate purification steps. chemrxiv.org These methodologies are particularly valuable in the construction of complex organic molecules from readily available precursors. The Sonogashira cross-coupling reaction is a cornerstone of these one-pot procedures, facilitating the formation of carbon-carbon bonds between aryl halides and terminal alkynes. libretexts.org

A prevalent one-pot strategy involves a modified Sonogashira coupling, where an aryl halide is coupled with a protected alkyne, such as (trimethylsilyl)acetylene. nih.gov This is followed by in situ deprotection of the resulting aryl(trimethylsilyl)acetylene, and a subsequent, second Sonogashira coupling with another aryl halide to yield an unsymmetrical diarylalkyne, all within a single reaction vessel. nih.gov This approach is advantageous as it circumvents the need to handle volatile terminal alkynes directly.

Innovations in this field have also led to the development of copper-free Sonogashira-type couplings. chemrxiv.org These methods can prevent the formation of undesired side products that can arise from Glaser coupling, which is often observed in the presence of a copper co-catalyst and oxygen. chemrxiv.org Such copper-free systems offer a cleaner reaction profile and can simplify the purification process. The choice of base and solvent can also be critical; for instance, the use of an amidine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a substoichiometric amount of water has been shown to facilitate the in situ deprotection of silylated intermediates. acs.org

The efficiency of these one-pot reactions is often highlighted by their high yields and tolerance for a wide array of functional groups, making them a versatile tool in organic synthesis. chemrxiv.orgacs.org Researchers have successfully applied these methods to construct a variety of substituted diarylalkynes, demonstrating the broad applicability of the one-pot Sonogashira coupling and its modifications.

The following table summarizes representative one-pot synthetic approaches for derivatives analogous to this compound, showcasing the diversity of catalysts, reagents, and reaction conditions employed to achieve high efficiency.

Table 1: One-Pot Synthetic Approaches for Substituted Phenylacetylene Derivatives

| Aryl Halide(s) | Acetylene Source | Catalyst System | Base / Additives | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | DBU / H₂O | Toluene | 85 |

| 1,4-Diiodobenzene / 4-Iodoanisole | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | DBU / H₂O | Toluene | 63 |

| 4-Iodo-N,N-dimethylaniline | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | DBU / H₂O | Toluene | 91 |

| 4-Bromopyridine hydrochloride | (Trimethylsilyl)acetylene | Pd(OAc)₂ / SPhos | TBAF | THF | 92 |

| 3,5-Dibromopyridine | (Trimethylsilyl)acetylene | Pd(OAc)₂ / SPhos | TBAF | THF | 78 |

Elucidation of Reaction Mechanisms and Chemoselectivity in Transformations Involving 2 Chloro 1 Ethynyl 3 Methylbenzene

Electrophilic and Nucleophilic Addition Pathways to the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to attack by electrophiles. Conversely, the high s-character of the sp-hybridized carbons imparts significant acidity to the terminal hydrogen, allowing for the formation of a nucleophilic acetylide anion.

In an electrophilic addition reaction, an electrophile is attacked by the pi electrons of the triple bond. libretexts.org This typically proceeds through a two-step mechanism involving the formation of a vinyl cation intermediate. libretexts.org The subsequent attack of a nucleophile on this cation completes the addition. libretexts.org

Nucleophilic addition to the ethynyl group can also occur, particularly when the alkyne is activated. For instance, the protonation of a basic site elsewhere in a molecule can enhance the electrophilicity of a nearby ethynyl group, facilitating the addition of a nucleophile like a halide ion. nih.gov Alternatively, deprotonation of the terminal alkyne with a strong base generates a potent acetylide nucleophile, which can then attack various electrophiles, such as aldehydes, ketones, or imines. pnas.org

Regioselectivity and Stereoselectivity in Addition Reactions

The outcome of addition reactions is governed by regioselectivity and stereoselectivity. Regioselectivity refers to the preference for one direction of bond formation over another, often described by Markovnikov's or anti-Markovnikov's rule. masterorganicchemistry.com Stereoselectivity describes the preferential formation of one stereoisomer over another, with additions being classified as syn (addition to the same face of the triple bond) or anti (addition to opposite faces). masterorganicchemistry.com

The specific substitution pattern of 2-Chloro-1-ethynyl-3-methylbenzene influences these outcomes. The interplay between the electron-withdrawing chloro substituent and the electron-donating methyl substituent affects the stability of potential carbocation intermediates in electrophilic additions, thereby directing the regioselectivity. In radical additions, such as the hydrosilylation of a structurally similar compound, 4-ethynyl-1-fluoro-3-methylbenzene, a high degree of stereoselectivity was observed, favoring the Z-isomer. conicet.gov.ar

Table 1: Stereoselectivity in the Radical Hydrosilylation of an Ethynylbenzene Derivative This interactive table summarizes the observed stereoselectivity in a radical addition reaction analogous to one that this compound could undergo.

| Substrate | Reaction Type | Product Ratio (Z:E) | Yield | Reference |

|---|---|---|---|---|

| 4-Ethynyl-1-fluoro-3-methylbenzene | Radical Hydrosilylation | 95:5 | 89% | conicet.gov.ar |

Intramolecular Cyclization and Cascade Reaction Mechanisms

The ethynyl group in this compound is a key participant in intramolecular cyclization and cascade reactions, which are powerful methods for constructing complex cyclic and polycyclic molecules. acs.orgoup.com These reactions are often catalyzed by transition metals, such as gold or palladium. core.ac.ukokayama-u.ac.jprsc.org

A notable example involves a gold-catalyzed cascade reaction of a derivative, 1-allenyl-2-ethynyl-3-methylbenzene, to produce acenaphthenes. core.ac.uk The proposed mechanism involves the activation of the allene (B1206475) by the gold catalyst, followed by an intramolecular nucleophilic attack from the alkyne. This forms a vinyl cation intermediate which, after a series of steps including C(sp³)–H bond functionalization of the benzylic methyl group, leads to the final acenaphthene (B1664957) product. core.ac.uk Such cascade reactions demonstrate the capacity for multiple bond formations in a single synthetic operation. acs.org

Table 2: Examples of Intramolecular Cyclization Reactions This interactive table provides examples of cyclization reactions involving substituted ethynyl precursors, illustrating potential pathways for this compound.

| Precursor Type | Catalyst/Conditions | Product Type | Mechanism Highlight | Reference |

|---|---|---|---|---|

| o-Alkynylaryl Isocyanides | Et3N, CHCl3 | 2-Chloroquinolines | Intramolecular chlorinating cyclization | oup.com |

| 1-Allenyl-2-ethynyl-3-methylbenzene | Gold(I) catalyst | Acenaphthenes | Nucleophilic attack of alkyne on activated allene | core.ac.uk |

| 2-Chlorophenols and Alkynes | Palladium catalyst, Cs2CO3 | Benzo[b]furans | Intramolecular cyclization | rsc.org |

| o-(2-Acyl-1-ethynyl)benzaldehydes | NaOAc, Ac2O | Indeno[2,1-c]pyran-3-ones | Cascade cyclization via 5-exo-dig cyclization | acs.org |

Role of Halogen and Methyl Substituents in Directing Reactivity and Selectivity

The chloro and methyl substituents on the benzene (B151609) ring play a crucial role in modulating the reactivity and selectivity of this compound. smolecule.com The chlorine atom acts as an electron-withdrawing group via induction and a weak deactivator, while the methyl group is an electron-donating group through hyperconjugation and an activator. libretexts.org

Their positions relative to the ethynyl group and to each other create a specific electronic environment. In gold-catalyzed cascade reactions, it has been observed that substrates with an electron-withdrawing chloro substituent are transformed efficiently. core.ac.uk The methyl group at the ortho position to the alkyne is particularly significant, as it can directly participate in reactions, such as the C-H bond functionalization that leads to acenaphthene formation, thereby directing the reaction pathway away from other possibilities like fused cyclopropane (B1198618) formation. core.ac.uk This directing effect is a combination of steric influence and the ability of the benzylic C-H bonds to be activated under certain catalytic conditions. core.ac.uk

Radical Processes in Ethynylbenzene Chemistry

The ethynyl group can participate in reactions involving radical intermediates. conicet.gov.arthieme-connect.com Radical reactions offer alternative pathways for functionalization that are distinct from ionic mechanisms. ethernet.edu.et For instance, the addition of radicals to the carbon-carbon triple bond can initiate polymerization or lead to specific addition products.

A key example is the radical-mediated hydrosilylation of terminal alkynes. conicet.gov.ar Studies on substrates structurally similar to this compound have shown that this reaction can proceed with high yield and stereoselectivity under dioxygen initiation conditions in water. conicet.gov.ar Another fundamental radical process is the decarboxylative halogenation of aromatic acids, which proceeds through radical intermediates, highlighting a different facet of reactivity for substituted aromatics. acs.org The generation of an aryl radical from a precursor could lead to subsequent reactions involving the ethynyl moiety.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. DFT calculations are used to determine the electronic structure, which in turn predicts the molecule's geometry, reactivity, and spectroscopic properties.

The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy arrangement of the atoms on the potential energy surface. For 2-Chloro-1-ethynyl-3-methylbenzene, the primary degrees of freedom are the rotations around the single bonds connecting the methyl and ethynyl (B1212043) groups to the benzene (B151609) ring.

Due to the rigidity of the aromatic ring and the triple bond, the molecule has limited conformational flexibility. smolecule.com The conformational landscape is primarily defined by the orientation of the methyl group's hydrogen atoms and any slight out-of-plane tilting of the ethynyl group. The methyl group is expected to rotate freely, with preferred orientations that minimize steric hindrance with the adjacent chloro and ethynyl substituents. smolecule.comresearchgate.net Quantum chemical calculations on similar substituted aromatic compounds confirm that the lowest energy conformation would be one where steric repulsion is minimized. researchgate.net

Table 1: Representative Geometric Parameters for this compound (Based on Analogous Structures)

| Parameter | Description | Expected Value |

|---|---|---|

| C-Cl | Bond length of the Carbon-Chlorine bond | ~1.74 Å |

| C-C (ring) | Average bond length of the Carbon-Carbon bonds in the benzene ring | ~1.40 Å |

| C-CH₃ | Bond length between the ring and the methyl group carbon | ~1.51 Å |

| C-C≡CH | Bond length between the ring and the ethynyl group carbon | ~1.43 Å |

| C≡C | Bond length of the Carbon-Carbon triple bond | ~1.21 Å |

| C≡C-H | Bond length of the terminal Carbon-Hydrogen bond | ~1.06 Å |

| ∠ C-C-Cl | Bond angle involving the chlorine substituent | ~120° |

| ∠ C-C-C≡CH | Bond angle involving the ethynyl substituent | ~120° |

| ∠ C-C≡C | Bond angle of the ethynyl group | ~180° |

Note: These values are illustrative and based on DFT calculations for similar substituted aromatic alkynes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. ru.nl It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons. ru.nl The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. tandfonline.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich benzene ring and the ethynyl group. The LUMO is likely a π* anti-bonding orbital, also distributed over the aromatic system. The electron-withdrawing chlorine atom and the electron-donating methyl group will perturb the energies and shapes of these orbitals. msu.edu Computational studies on phenylacetylene (B144264) dendrimers show that the HOMO-LUMO gap is a key factor in determining electronic properties. aip.org The locations of high orbital density indicate the most probable sites for electrophilic (attacked by LUMO) and nucleophilic (attacked by HOMO) reactions. ru.nl

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Phenyl Ethynyl Benzene Derivative

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.97 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -6.01 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 2.96 | Energy difference; indicates chemical reactivity and stability. |

Note: Data is illustrative and taken from DFT calculations on 1,3,5-tris-(3-methoxy) phenyl ethynyl benzene (a complex ethynylbenzene derivative) for comparative purposes. tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict how a molecule will interact with other species. It maps the electrostatic potential onto the electron density surface of the molecule. mdpi.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.comwalisongo.ac.id

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the π-electron cloud of the ethynyl triple bond and the benzene ring, making these sites attractive to electrophiles. The lone pairs of the chlorine atom would also contribute to a region of negative potential. mdpi.com

Positive Potential: A region of positive potential, known as a σ-hole, is expected on the chlorine atom along the axis of the C-Cl bond. This positive cap makes the chlorine atom a potential halogen bond donor. u-tokyo.ac.jpsciforum.net The hydrogen atoms of the methyl group and the terminal alkyne would also exhibit positive potential. mdpi.com

Table 3: Representative Molecular Electrostatic Potential (MEP) Values for Chloro-Substituted Aromatic Compounds

| Region | Potential (a.u.) | Predicted Reactivity |

|---|---|---|

| Oxygen of a Carbonyl Group | -0.04 to -0.05 | Site for electrophilic attack |

| Chlorine Atom (σ-hole) | +0.01 to +0.02 | Site for nucleophilic attack / Halogen bonding |

| Aromatic Hydrogens | +0.02 to +0.03 | Weakly acidic protons |

Note: Values are illustrative, based on calculations for chloro-substituted benzaldehydes and serve to demonstrate the range of potentials. mdpi.com 1 a.u. = 27.2114 eV.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and anti-bonding orbitals. nih.govfaccts.de This method provides quantitative insight into intramolecular and intermolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu This energy represents the stabilization resulting from charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant NBO interactions would include:

Delocalization of electron density from the chlorine atom's lone pairs (donor) into the π* anti-bonding orbitals of the benzene ring (acceptor).

Hyperconjugative interactions from the C-H bonds of the methyl group (donor) into adjacent anti-bonding orbitals.

Interactions between the π-orbitals of the ethynyl group and the benzene ring.

These interactions are crucial for understanding the molecule's electronic structure and stability. researchgate.net

Table 4: Representative NBO Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | σ(C-H) | 8.13 | Lone Pair -> Anti-bond (Hyperconjugation) |

| σ (C-H) | σ(C-N) | 4.97 | Bond -> Anti-bond (Hyperconjugation) |

| LP (N) | σ*(C-C) | 2.51 | Lone Pair -> Anti-bond (Hyperconjugation) |

Note: This data is for methylamine (B109427) and is used as a classic example to illustrate the magnitude and type of interactions revealed by NBO analysis. The specific interactions in this compound would differ but follow the same principles. wisc.edu

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules. chemrxiv.orgdiva-portal.org It allows for the simulation of electronic absorption spectra (like UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (which relate to absorption intensity). arxiv.org

For a chromophore like this compound, the low-energy transitions are expected to be of π→π* character, involving the promotion of an electron from a π-bonding orbital (like the HOMO) to a π*-antibonding orbital (like the LUMO). TD-DFT can predict the wavelength (λ_max) of these absorptions. Studies on phenylene-acetylene oligomers demonstrate that TD-DFT is a reliable approach for evaluating the excited states of such conjugated systems. arxiv.org

Table 5: Representative TD-DFT Results for Electronic Transitions in a Phenylene-Acetylene Oligomer

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|---|

| S₁ | 3.54 | 350 | 1.70 | HOMO -> LUMO (π→π*) |

| S₂ | 4.21 | 294 | 0.00 | HOMO-1 -> LUMO |

| S₃ | 4.35 | 285 | 0.02 | HOMO -> LUMO+1 |

Note: This data is illustrative, taken from a TD-DFT study on a phenylene-acetylene oligomer, to show typical outputs of such a calculation. arxiv.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. researchgate.net A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself (ρ_BCP) and its Laplacian (∇²ρ_BCP), characterize the nature of the chemical bond. mdpi.com

Covalent Bonds: Characterized by high ρ_BCP and a large, negative ∇²ρ_BCP, indicating significant charge concentration in the bonding region.

Closed-Shell Interactions: (e.g., ionic bonds, hydrogen bonds, halogen bonds) Characterized by low ρ_BCP and a positive ∇²ρ_BCP, indicating charge depletion.

For this compound, QTAIM would be particularly useful for analyzing the C-Cl bond and its capacity to form non-covalent interactions, specifically halogen bonds. mdpi.commdpi.com The analysis of BCPs can confirm the presence and characterize the strength of such interactions in a potential molecular complex. nih.gov

Table 6: Representative QTAIM Parameters for Non-Covalent Interactions

| Parameter | Description | Typical Value for Halogen Bond |

|---|---|---|

| ρ_BCP (a.u.) | Electron density at the bond critical point | 0.002 - 0.035 |

| ∇²ρ_BCP (a.u.) | Laplacian of the electron density at the BCP | > 0 (positive) |

| H_BCP (a.u.) | Total electron energy density at the BCP | Slightly negative or positive |

Note: These values are typical for closed-shell halogen bond interactions and are based on studies of various halogenated molecules. mdpi.com a.u. = atomic units.

Halogen Bonding (XB) Characterization and Quantification in Haloethynylbenzenes

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov This interaction has become a fundamental tool in crystal engineering and materials science. rsc.org The strength of halogen bonds is known to increase with the polarizability of the halogen atom, following the general trend Cl < Br < I. mdpi.com For the heaviest halogens, relativistic effects can further enhance this ability, with astatine being shown to form stronger halogen bonds than iodine due to a more electrophilic σ-hole. nih.gov

| Characteristic | Description | Typical Computational Method | Reference |

|---|---|---|---|

| Nature of Interaction | Primarily electrostatic (σ-hole interaction), with contributions from polarization, dispersion, and charge transfer. | DFT, QTAIM, NBO | rsc.orgbeilstein-journals.org |

| Strength Trend | Increases with halogen polarizability and the presence of electron-withdrawing groups on the donor molecule. General trend: F << Cl < Br < I < At. | DFT Energy Calculations | nih.govmdpi.com |

| Directionality | Highly directional, with the R–X···Y angle typically close to 180°. | Geometry Optimization | nih.gov |

| Energetics | Can range from weak interactions (~2-8 kcal/mol) to strong, partially covalent bonds (~40 kcal/mol). | PIXEL, DFT, SAPT |

Weak Intermolecular Forces: C–H···Halogen and π-Stacking Interactions

Beyond halogen bonding, weaker intermolecular forces such as C–H···halogen interactions and π-stacking play a critical role in the supramolecular assembly of haloethynylbenzenes.

C–H···Halogen Interactions: These are a form of hydrogen bonding where a C-H bond acts as the donor and a halogen atom acts as the acceptor. In aromatic systems, these interactions are prevalent. Computational studies on related molecules have shown that these interactions contribute to the stability of crystal structures. nih.gov The nature of these interactions is primarily driven by dispersion forces, especially for "typical" C-H bonds, though electrostatic contributions become more significant for "activated" C-H bonds with more acidic protons. mdpi.com The energetic contribution of a single, typical C-H···π interaction has been estimated at approximately -1.1 kcal/mol. mdpi.com

π-Stacking Interactions: These non-covalent interactions occur between aromatic rings and are fundamental to the structure of DNA and proteins. nih.gov For substituted benzenes, π-stacking is governed by a balance of electrostatic and dispersion forces. Historically, substituent effects were explained by the modulation of the ring's π-electron density; electron-withdrawing groups reduce electrostatic repulsion, thereby enhancing stacking. acs.org More recent models also emphasize the importance of direct interactions between the substituent on one ring and the π-system or atoms of the other ring. acs.org Computational studies on halogenated 3-methylindoles, a related heterocyclic system, reveal that π-stacking stability increases with heavier halogens (F < Cl < Br < I), indicating that dispersion forces play a significant role. nih.gov For this compound, the electron-withdrawing chloro and ethynyl groups would be expected to enhance stacking interactions compared to toluene (B28343) by reducing the electrostatic repulsion between the π-clouds of interacting rings.

| Interaction Type | Description | Typical Energy (kcal/mol) | Governing Factors | Reference |

|---|---|---|---|---|

| C–H···Halogen | A weak hydrogen bond between a C-H donor and a halogen acceptor. | Variable, generally < 2 | Acidity of C-H, nature of halogen. | nih.govmdpi.com |

| C–H···π | Interaction between a C-H bond and the face of a π-system. | ~ -1.1 | Primarily dispersion; electrostatics for "activated" C-H bonds. | mdpi.com |

| π–π Stacking | Attractive interaction between two aromatic rings (parallel-displaced or sandwich). | ~ -2 to -7 | Balance of electrostatic (repulsion/attraction) and dispersion forces. Substituent electronic effects are key. | acs.orgnih.gov |

Solvation Models (PCM, PCSM) for Environmental Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its environment, particularly in solution. Computational solvation models are essential for capturing these effects. The Polarizable Continuum Model (PCM) and its variants are among the most widely used methods. wikipedia.orgnumberanalytics.com

PCM treats the solvent as a continuous medium with a specific dielectric constant (ε), rather than as individual molecules. numberanalytics.com The solute molecule is placed within a cavity carved out of this continuum, and the electrostatic interaction between the solute's charge distribution and the polarized dielectric is calculated. wikipedia.orgnumberanalytics.com This approach makes quantum mechanical calculations in the presence of a solvent computationally feasible. wikipedia.org

The total free energy of solvation in the PCM framework is typically calculated as the sum of several components:

G_es : The electrostatic energy arising from the interaction between the solute and the polarized continuum. wikipedia.org

G_cav : The cavitation energy, which is the energy required to create the solute cavity within the solvent. numberanalytics.com

G_disp-rep : The energy from dispersion and repulsion interactions between the solute and the solvent. numberanalytics.com

PCM is implemented in major computational chemistry packages and can be used with methods like Hartree-Fock and DFT. wikipedia.org It is widely applied to study solvent effects on conformational equilibria, reaction mechanisms, and spectroscopic properties. numberanalytics.com For instance, DFT calculations of reaction pathways are often performed using PCM to model the solvent, such as PCM(toluene), to provide more realistic energy barriers and reaction energies. researchgate.net While powerful, standard PCM primarily captures electrostatic effects and may be less accurate for solvents where non-electrostatic interactions (like specific hydrogen bonds) are dominant. wikipedia.org

| Feature | Description | Reference |

|---|---|---|

| Core Principle | Models the solvent as a structureless, polarizable dielectric continuum surrounding a solute in a cavity. | wikipedia.orgnumberanalytics.com |

| Mathematical Basis | Involves solving the Poisson equation for the electrostatic potential of the solute-solvent system, often using a boundary element method (BEM). | numberanalytics.comnumberanalytics.com |

| Energy Components | Includes electrostatic, cavitation, dispersion, and repulsion terms to calculate the free energy of solvation. | wikipedia.orgnumberanalytics.com |

| Applications | Predicting solvent effects on molecular structure, reaction rates and equilibria, and spectroscopic properties (NMR, UV-Vis). | numberanalytics.com |

| Limitations | Less effective when specific, non-electrostatic solute-solvent interactions (e.g., strong, directional H-bonds) are dominant. | wikipedia.org |

Reaction Pathway Energetics, Transition State Analysis, and Kinetic Rate Prediction

Computational chemistry provides powerful tools for mapping the complete energy landscape of a chemical reaction. This involves calculating the energetics of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. For molecules like this compound, DFT is the workhorse method for such investigations. rsc.orgrsc.org

The process typically involves the following steps:

Geometry Optimization: The structures of all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface are optimized using a chosen DFT functional (e.g., M06-2X, B3LYP, B2PLYP-D3). maxapress.comnih.gov

Frequency Calculations: Vibrational frequencies are calculated to characterize the stationary points. Energy minima (reactants, intermediates, products) have zero imaginary frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency. maxapress.comnih.gov

Transition State Verification: The imaginary frequency of a TS corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified TS correctly connects the intended reactant and product. nih.gov

Energy Calculation: With optimized geometries, higher-level single-point energy calculations are often performed to obtain more accurate reaction and activation energies (ΔG‡). researchgate.net These calculations are frequently combined with a solvation model like PCM to account for environmental effects. researchgate.net

Kinetic Rate Prediction: The calculated activation energies can be used in transition state theory (TST) to predict reaction rate constants. For more complex, pressure-dependent reactions, methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory combined with a master equation (ME) analysis are used to determine temperature- and pressure-dependent rate coefficients. maxapress.com

Studies on related systems, such as the reaction of naphthyl radicals with phenylacetylene, demonstrate this workflow, yielding detailed potential energy surfaces and predicting dominant reaction pathways at different temperatures. maxapress.com Similarly, computational analysis of nucleophilic substitution on 2-phenylquinoxaline (B188063) revealed competing reaction pathways with comparable energy barriers, explaining experimental observations of product mixtures. mdpi.com

| Reaction Type | Computational Level | Calculated Barrier (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| C–H Activation of 2-phenylpyridine | DFT (Mononuclear Pd) | 24.2 | Rate-determining barrier for inner-shell proton abstraction. | rsc.org |

| Nucleophilic Addition to 2-phenylquinoxaline | DFT (ωB97XD) | 24.1 | Barrier for the rate-limiting cycloaddition step. | nih.gov |

| [2+2] Cycloaddition of Ketenes | DFT (Mechanism A) | Variable | Identified as the rate- and stereoselectivity-determining step. | rsc.org |

Advanced Spectroscopic and Crystallographic Probes for Mechanistic and Structural Insights

Single Crystal X-ray Diffraction (SC-XRD) for Elucidation of Molecular Conformation and Crystal Packing

While specific crystallographic data for 2-Chloro-1-ethynyl-3-methylbenzene is not publicly available, analysis of analogous aromatic alkyne structures reveals expected key features. chemrxiv.orgrsc.orgmdpi.comnih.gov The benzene (B151609) ring would be largely planar, with the ethynyl (B1212043) (–C≡CH), chloro (–Cl), and methyl (–CH₃) groups lying in or very close to this plane. The ethynyl group is linear, and its orientation relative to the ring is a key conformational parameter.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry operations within the unit cell. |

| Z' (molecules per asymmetric unit) | Typically 1 or 2 | Indicates the number of unique molecules in the repeating unit. acs.org |

| C–C (aromatic) bond lengths | ~1.39 Å | Confirms the aromatic character of the benzene ring. |

| C≡C bond length | ~1.20 Å | Characteristic of a carbon-carbon triple bond. |

| C–Cl bond length | ~1.74 Å | Standard length for a chlorine atom attached to an aromatic ring. |

| Intermolecular Interactions | π–π stacking, C–H···π, Halogen bonds | Dictate the crystal packing and solid-state properties. researchgate.net |

Computational Spectroscopy Correlation with Experimental Data for Electronic Structure Validation

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. By correlating theoretical calculations with experimental results, a deeper and more confident understanding of the electronic structure of this compound can be achieved. acs.orgbohrium.comlongdom.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Shifts

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental for identifying functional groups within a molecule. spectroscopyonline.com These two methods are complementary, as the selection rules for each are different. spectroscopyonline.com

For this compound, characteristic vibrational modes can be predicted and experimentally verified. The FT-IR and Raman spectra would provide clear evidence for the key functional groups. sci-hub.se For instance, the IR spectrum of the closely related phenylacetylene (B144264) shows distinct bands that can be extrapolated to our target molecule. arxiv.orgspectrabase.com

Key Expected Vibrational Modes:

C-H stretch (alkynyl): A sharp, prominent band is expected around 3300 cm⁻¹, characteristic of the C-H bond of a terminal alkyne.

C≡C stretch (alkynyl): A weaker, sharp band is anticipated in the region of 2100-2150 cm⁻¹.

C-H stretch (aromatic): These absorptions typically appear just above 3000 cm⁻¹. orgchemboulder.com

C=C stretch (aromatic): A series of bands in the 1400-1600 cm⁻¹ region are indicative of the benzene ring. orgchemboulder.com

C-H bend (aromatic): Strong bands in the 675-900 cm⁻¹ region, often referred to as "out-of-plane" or "oop" bending, are sensitive to the substitution pattern on the ring. orgchemboulder.com

C-Cl stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹, would indicate the carbon-chlorine bond.

Computational modeling, often using Density Functional Theory (DFT), can calculate the vibrational frequencies and intensities. acs.org Comparing these calculated spectra with the experimental FT-IR and Raman data allows for a detailed assignment of the observed bands to specific molecular motions. Discrepancies between the experimental and computed spectra can indicate the presence of intermolecular interactions, such as hydrogen bonding to the alkyne, in the solid state or conformational isomers in the liquid phase. For example, studies on methanol (B129727) with phenylacetylene have shown how intermolecular interactions can shift the vibrational frequencies. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Alkynyl C-H | Stretch | ~3300 | FT-IR, Raman |

| Alkynyl C≡C | Stretch | 2100 - 2150 | Raman (stronger), FT-IR (weaker) |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C | Stretch | 1400 - 1600 | FT-IR, Raman |

| Aromatic C-H | Out-of-plane bend | 675 - 900 | FT-IR (strong) |

| C-Cl | Stretch | 600 - 800 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Chemical Environments and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR would provide crucial information for this compound.

In the ¹H NMR spectrum , the protons on the aromatic ring are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. pressbooks.publibretexts.org The specific chemical shifts and coupling patterns of the three aromatic protons would be diagnostic of the 1,2,3-substitution pattern. The methyl protons would appear as a singlet further upfield, likely in the 2.0-2.5 ppm range, characteristic of a benzylic methyl group. libretexts.org The acetylenic proton would also be a singlet, with a chemical shift influenced by the electronic effects of the aromatic ring.

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms, as the molecule is unsymmetrical. The aromatic carbons typically appear in the 110-150 ppm range. libretexts.orgjove.com The carbons directly attached to the electron-withdrawing chloro and ethynyl substituents would be shifted further downfield. The two carbons of the ethynyl group would have characteristic shifts, and the methyl carbon would resonate at a much higher field.

Computational methods can predict NMR chemical shifts with a good degree of accuracy. By comparing the experimentally obtained ¹H and ¹³C NMR spectra with the computationally predicted values, each signal can be unambiguously assigned to a specific proton or carbon atom in the molecule, confirming the proposed structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic | 6.5 - 8.0 | Multiplets (e.g., doublets, triplets) |

| ¹H | Methyl | 2.0 - 2.5 | Singlet |

| ¹H | Acetylenic | ~3.0 | Singlet |

| ¹³C | Aromatic | 110 - 150 | - |

| ¹³C | Alkynyl | 75 - 95 | - |

| ¹³C | Methyl | 15 - 25 | - |

Electronic Absorption (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the key feature is the conjugated system formed by the benzene ring and the ethynyl group. wikipedia.org

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions. wikipedia.org Benzene itself exhibits characteristic absorptions, and the presence of the conjugated ethynyl group, along with the chloro and methyl substituents, will cause shifts in the absorption maxima (λ_max) and changes in their intensities. wikipedia.org Specifically, the extended conjugation provided by the ethynyl group typically leads to a bathochromic (red) shift, meaning absorption at a longer wavelength compared to benzene alone. fiveable.meuobabylon.edu.iq

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is used to calculate the energies of electronic transitions and the corresponding oscillator strengths (which relate to absorption intensity). bohrium.com These calculations can predict the UV-Vis spectrum, identifying the specific molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO). wikipedia.org Correlating the calculated spectrum with the experimental one validates the understanding of the molecule's electronic structure and the nature of its chromophore. researchgate.netrsc.org

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max (nm) | Notes |

| π → π* | Phenylacetylene system | 230 - 280 | Multiple bands expected due to the aromatic system, shifted by substituents. |

Emerging Research Frontiers and Future Perspectives

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The primary route to synthesizing aryl alkynes like 2-Chloro-1-ethynyl-3-methylbenzene is the Sonogashira cross-coupling reaction. wikipedia.orgmdpi.com Traditionally, this reaction requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.org However, research is rapidly advancing toward more efficient, selective, and sustainable catalytic systems.

Palladium-Free Catalysis: A significant frontier is the development of palladium-free catalysts to reduce costs and toxicity. Copper-catalyzed systems, which avoid palladium entirely, have shown considerable promise. rsc.org These reactions can couple terminal alkynes with aryl halides, often using simple copper salts and various ligands under aerobic conditions. acs.orgnih.gov For instance, copper-catalyzed decarboxylative alkynylation provides an alternative route to aryl alkynes from benzoic acid derivatives. acs.orgnih.gov Iron and cobalt-based catalysts are also emerging as cheaper, less toxic alternatives for Sonogashira-type couplings. nih.gov The application of these palladium-free methods could provide more economical and environmentally friendly pathways to this compound.

Ligand-Free and Heterogeneous Catalysis: To simplify reaction setups and improve catalyst recyclability, ligand-free and heterogeneous systems are being developed. Ligand-free copper-catalyzed Sonogashira reactions have been achieved using stable copper clusters. rsc.org Heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or single-atom palladium catalysts, offer advantages in terms of catalyst separation and reuse. nih.govmdpi.com Single-atom catalysts, in particular, represent a frontier in maximizing the efficiency of the precious metal by ensuring every palladium atom is available for catalysis. nih.gov The regioselectivity of couplings on complex molecules can be controlled by the choice of ligand on the palladium catalyst, a principle that could be vital when using this compound in subsequent reactions. rsc.org

| Catalytic System | Key Features | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Palladium/Copper (Classic Sonogashira) | Highly versatile and widely used for C(sp2)-C(sp) bond formation. | Established and reliable synthesis method. | wikipedia.org |

| Homogeneous Copper Catalysis (Pd-free) | Uses inexpensive copper salts; can utilize ecologically friendly ligands like amino acids. | Reduced cost and metal toxicity in synthesis. | rsc.org |

| Iron/Cobalt Catalysis (Pd-free) | Employs earth-abundant, low-toxicity metals. Heterogeneous versions offer recyclability. | Greener and more economical production. | nih.gov |

| Heterogeneous Pd/C Catalysis | Immobilized catalyst simplifies product purification and allows for catalyst recycling. | More sustainable and suitable for industrial scale-up. | mdpi.com |

| Single-Atom Catalysts (e.g., Pd1@NC) | Maximizes atom efficiency; bridges homogeneous and heterogeneous catalysis. | High activity and robustness with minimal catalyst loading. | nih.gov |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of synthetic routes with continuous flow chemistry is a major step towards safer, more efficient, and sustainable chemical manufacturing. Flow reactors offer superior control over reaction parameters like temperature and pressure, enable rapid reaction screening, and allow for safe handling of hazardous intermediates. thalesnano.com

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to hotspots and poor mixing. | Excellent, due to high surface-area-to-volume ratio. | arkat-usa.orgacs.org |

| Safety | Higher risk with large volumes of hazardous materials. | Improved, as only small volumes are reacting at any time. | thalesnano.com |

| Scalability | Difficult; requires re-optimization for larger reactors. | Straightforward; achieved by running the system for a longer duration. | acs.org |

| Optimization Speed | Slow; requires multiple individual experiments. | Rapid; conditions can be changed "on the fly". | thalesnano.com |

Advanced Machine Learning and AI in Predicting Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties, thereby accelerating the discovery of new molecules and reactions. youtube.com While no specific models exist for this compound, general and transferable ML models are being developed to predict the reactivity of complex organic molecules. rsc.org

These models can predict suitable reaction conditions (catalyst, solvent, temperature) for a given transformation with high accuracy after being trained on large reaction databases. mit.eduresearchgate.netacs.org For a molecule like this compound, ML could predict its reactivity in various cross-coupling reactions, forecast potential side products, and estimate its physicochemical properties. For instance, models are being designed to predict regioselectivity in aromatic substitutions and to assess the reactivity of halogenated organic compounds. nih.govnih.gov By combining quantum mechanical descriptors with ML algorithms, researchers can create models that are not data-hungry and can extrapolate to new chemical spaces. nih.govchemrxiv.org Applying such "reactivity-aware" models to this compound could guide experimental design and circumvent the traditional trial-and-error approach to synthesis and application development. arxiv.org

| ML Application | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Reaction Condition Recommendation | Predicts optimal catalysts, reagents, solvents, and temperature. | Accelerates the development of efficient synthesis protocols. | mit.eduresearchgate.net |

| Regioselectivity Prediction | Identifies the most likely site of reaction in a molecule with multiple reactive sites. | Guides the design of subsequent functionalization reactions. | nih.gov |

| Yield & Outcome Prediction | Forecasts the success and yield of a potential reaction. | Prioritizes high-yield synthetic routes, saving time and resources. | youtube.com |

| Property Prediction | Calculates physicochemical or electronic properties from molecular structure. | Enables virtual screening for applications in materials or medicinal chemistry. | rsc.orgresearchgate.net |

Exploration of New Chemical Transformations and Rearrangements

While the synthesis of this compound is an important first step, its true potential lies in subsequent chemical transformations. The terminal alkyne is a versatile functional group capable of undergoing a wide array of reactions beyond C-C coupling.

Emerging research frontiers include:

Nucleophilic Additions: The reaction of the terminal alkyne with ketones, promoted by a simple base like potassium tert-butoxide, can yield tertiary propargylic alcohols, which are valuable synthetic intermediates. researchgate.netnih.gov

Cyclization Reactions: The ortho-alkyl-ethynylbenzene motif is a precursor for cyclization reactions. For example, ruthenium-catalyzed cyclization of related substrates can form substituted indene (B144670) and indanone products via a proposed metal-vinylidene intermediate and a 1,5-hydrogen shift. acs.org

Rearrangements: Substituted phenylacetylenes can undergo fascinating rearrangements. For instance, certain highly substituted benzene (B151609) derivatives have been shown to rearrange into conjugated bisallenic isomers. beilstein-journals.org The thermal rearrangement of 2-ethynyltoluene (B1295245) to indene is another example of the complex chemistry accessible from such scaffolds. publish.csiro.au

Hydrofunctionalization: Copper-catalyzed transfer hydrogenation can selectively reduce the alkyne to an alkane. bohrium.com The insertion of alkynes into Sn-H bonds of stannylene hydrides represents another novel transformation. researchgate.net

Exploring these and other transformations, such as cycloadditions or visible-light-promoted reactions, with this compound as the substrate could unlock a diverse range of new molecules. rsc.org

Design of Next-Generation Molecular Scaffolds and Architectures

The rigid, linear geometry of the ethynyl (B1212043) group combined with the defined substitution pattern of the benzene ring makes this compound an excellent candidate for designing novel molecular scaffolds. Such scaffolds are the foundational structures for building complex molecules in materials science and medicinal chemistry.

One promising area is the synthesis of functional polymers. The polymerization of substituted phenylacetylenes can lead to helical polymers known as poly(phenylacetylene)s (PPAs). mdpi.com The position of the substituent on the phenyl ring—ortho, meta, or para—has a profound impact on the resulting helical structure. acs.org Ortho-substituted polymers tend to form highly stretched, rigid helical structures. acs.orgsemanticscholar.org By polymerizing a derivative of this compound, it may be possible to create new helical polymers with unique photophysical or chiral properties.

Furthermore, the ortho-chloro and ethynyl groups can be used as handles for intramolecular cyclization to build polycyclic aromatic systems. For example, related ortho-haloaryl acetylenes are used in the synthesis of isoindolinones and benzo[b]thiophenes. rsc.orgresearchgate.net The unique substitution pattern of this compound offers a distinct starting point for creating novel, three-dimensional molecular architectures that are not easily accessible through other means. umich.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.